molecular formula C15H15ClN2O3S B11623238 Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate CAS No. 333433-37-7

Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B11623238
CAS No.: 333433-37-7
M. Wt: 338.8 g/mol
InChI Key: AFUJSRMVBDKYEP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate (IUPAC name, CAS: 333433-37-7) is a thiazole-based compound with a molecular formula of C₁₅H₁₅ClN₂O₃S and a molecular weight of 338.81 g/mol . It features a 4-chlorophenylacetyl group attached to the 2-amino position of the thiazole ring and an ethyl acetate moiety at the 4-position. The compound exhibits moderate lipophilicity (XLogP: 2.9) and hydrogen-bonding capacity (1 donor, 5 acceptors), which influence its pharmacokinetic properties .

This compound is synthesized via multi-step protocols involving hydrazine-mediated condensation and nucleophilic substitution reactions, as exemplified by related thiazole derivatives .

Properties

CAS No.

333433-37-7

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H15ClN2O3S/c1-2-21-14(20)8-12-9-22-15(17-12)18-13(19)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19)

InChI Key

AFUJSRMVBDKYEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)Cl

solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex thiazole-based compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring and the chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity or block receptor signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications: Thiazole vs. Imidazole

A critical structural distinction arises when comparing the target compound to Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate (). The latter replaces the thiazole ring with an imidazole core, significantly altering its biological activity:

  • Docking Scores : The imidazole analog demonstrated superior docking scores (-9.2 vs. -8.5 kcal/mol) and glide energy (-52.3 vs. -48.1 kcal/mol) against sirtuin family proteins, indicating stronger binding affinity .
  • SIRT6 Inhibition : In NSCLC cell lines (A549 and NCI-H460), the imidazole derivative reduced SIRT6 expression by 60–70% at 10 μM, suggesting potent epigenetic modulation .
  • Synthetic Accessibility : Thiazole derivatives generally require milder conditions (e.g., room-temperature hydrazine reactions) compared to imidazoles, which often involve microwave-assisted synthesis .
Table 1: Heterocycle-Dependent Activity Comparison
Property Thiazole Derivative (Target) Imidazole Derivative
Core Heterocycle 1,3-Thiazole 1H-Imidazole
Docking Score (Sirtuin) Not Reported -9.2 kcal/mol
SIRT6 Inhibition (NSCLC) Not Reported 60–70%
Lipophilicity (XLogP) 2.9 3.2 (Estimated)

Substituent Variations on the Thiazole Ring

Modifications at the 2-amino or 4-acetate positions of the thiazole ring profoundly impact bioactivity and synthetic routes:

Sulfonamide Derivatives
  • Ethyl 2-(2-(2,5-dichlorophenylsulfonamido)thiazol-4-yl)acetate (CAS: 349625-24-7, ):

    • The 2,5-dichlorophenylsulfonamide group enhances steric bulk, increasing molecular weight (393.3 g/mol ) and polarity.
    • Such derivatives are often explored as protease inhibitors or anti-inflammatory agents but show reduced cell permeability compared to the target compound .
  • Ethyl 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetate (CAS: 62557-35-1, ):

    • The unsubstituted phenylsulfonamide group lowers lipophilicity (XLogP: 2.4) but improves aqueous solubility.
    • These analogs are intermediates in migraine-relief drug candidates .
Quinazolinyl and Morpholine Derivatives
  • Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate (): The quinazolinyl-thio group introduces hydrogen-bonding sites, enhancing interactions with kinase targets.
  • Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate (CAS: 325730-44-7, ): The morpholine-sulfonyl group improves metabolic stability, making it suitable for prolonged-action formulations .
Table 2: Substituent-Driven Property Variations
Compound (CAS) Substituent Molecular Weight XLogP Key Activity
333433-37-7 (Target) 4-Chlorophenylacetyl 338.81 2.9 Under investigation
349625-24-7 2,5-Dichlorophenylsulfonamide 393.3 3.5 Protease inhibition
62557-35-1 Phenylsulfonamide 336.4 2.4 Migraine relief (preclinical)
325730-44-7 Morpholine-sulfonylbenzoyl 411.4 2.1 Metabolic stability

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